Journal Name:FlatChem
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FlatChem ( IF 0 ) Pub Date: 2021-03-09 , DOI:
10.1007/s13203-021-00268-w
Two semi-synthetic clay-based catalysts were prepared. These catalysts were obtained by incorporating lanthanum oxide (Cat1) and chromium oxide (Cat2). They were then tested for catalytic cracking of a heavy petroleum residue (fuel). The two formulations were carried out in the presence of silica to improve their acidity then underwent an acid activation. The catalysts obtained were characterized by various methods (XRD, FTIR, ICP-OES, SEM). The results showed that the incorporation of oxides and the addition of silica improves the structural characteristics of the final products. The support used was a kaolinite rich clay, having a specific surface area of 15.26 m2/g and acidity of 14 meq/g. These values increase, respectively, to 456.14 m2/g and 50 meq/g for Cat1 and to 475.12 m2/g and 57 meq/g for Cat2. The influence of the type of oxide incorporated, the specific surface area, the porosity and the acidity of the catalysts on their catalytic activity was studied. The nature of the oxide used proved to be decisive on the quality of the catalyst. Thus Cat1, prepared with lanthanum oxide, showed the best performance in cracking the petroleum residue achieving a conversion rate of 74.13% compared to 66.53% for cat2.
FlatChem ( IF 0 ) Pub Date: 2019-07-16 , DOI:
10.1007/s13203-019-0233-1
A detailed steady-state catalytic-reforming unit (CRU) reactor process model is simulated in this work, and for the first time, different compressibility Z factor correlations have been applied using gPROMS software. The CRU has been modeled and simulated with the assumption that the gas phase behaves like an ideal gas. This is assumed for the four reactors in series and for different conditions of hydrogen–hydrocarbon ratio (HHR), operating temperature, and pressure. The results show that the Z factor varies at every point along the height of the reactors depending on reaction operating pressure, temperature, and HHR ratio. It also shows that the magnitude of deviation from ideal gas behaviour can be measured over the reactor height. The Z factor correlation of Mahmoud (J Energy Resour Technol Trans ASME 136:012903, 2014) is found to be suitable for predicting the Z factor distribution in the reactors.
FlatChem ( IF 0 ) Pub Date: 2019-05-14 , DOI:
10.1007/s13203-019-0228-y
Wax deposition is a common problem in oil pipelines and production systems. In this study, impact of water cut, mixing rate, chemical inhibitor, and time on wax deposition were investigated in a cold finger setup. Effect of different chemical inhibitors on wax appearance temperature (WAT) was studied using viscometry and differential scanning calorimetry techniques. Results suggested that WAT reduced with increasing inhibitor concentration, with 800 ppm being the optimum. Also, chloroform–toluene–ethylene vinyl acetate (EVA) mixture with 30, 30, and 40 wt% had the highest performance and reduced the WAT to 16.7 °C. Mixtures of toluene—EVA with acetone, p-xylene, and disulfide oil (DSO), followed next. Moreover, deposition decreased with increasing temperature difference between oil and pipe at constant cold surface temperature and increased upon increasing temperature difference at constant oil temperature. Wax deposition in two-phase system was lower than in single-phase system, but increased by increasing water cut. EVA–toluene, 2 wt% DSO, 2 wt% acetone, and 2 wt% p-xylene mixtures reduced the deposition to 23.33, 21.71, 32.14, and 12.5%, but addition of 2 wt% of EVA–DSO–acetone mixture reduced deposition to 35.74%. At similar operating conditions, flow turbulence has greater impact on reducing wax deposition, and its effect is enhanced using a proper inhibitor.
FlatChem ( IF 0 ) Pub Date: 2020-08-26 , DOI:
10.1007/s13203-020-00253-9
In this paper, the photochemical conversion process of aromatic hydrocarbons in Balakhani oil well (BO) as a case study was investigated. To study the composition of BO, first, it has been separated into the first, second, third, and fourth groups of aromatics using chromatography absorption column. It has been established that the composition of the separated groups is mainly composed of mono-, tri-, and tetracyclic aromatic hydrocarbons. It has been shown that the optical densities of the absorption bands corresponding to bi-, tri-, and polycyclic aromatic hydrocarbons decrease with increasing the photo-irradiation period, hence their maximum absorption band undergoes the hypsochromatic shift, which is characteristic for electron donor substances. It has been determined that the photochemical conversion process in the sample oil (BO) occurs with radical-chain and molecular mechanisms. As a result of the photochemical conversion process of arene-type aromatic hydrocarbons, the first difference during the photooxidation of endoperoxides, hydroxynones, quinones, and phenes is the formation of cyclic peroxides and quinones.
FlatChem ( IF 0 ) Pub Date: 2021-01-03 , DOI:
10.1007/s13203-020-00261-9
Herein an efficient approach to produce functional polypropylene via solvent assisted solid-phase grafting process is reported, in which acrylic acid, methyl methacrylate and maleic anhydride are used as multi-monomers, 2,2′-azobis(2-methylpropionitrile) as initiator and ether as swelling solvent and carrier. The effects of various factors such as the swelling solvent species and dosage, swelling time and temperature, monomer and initiator concentrations, reaction time and temperature, nitrogen flow rate and the stirring speed on the grafting percentage and grafting efficiency were investigated. To verify the polar species was grafted onto polypropylene, the resulted polymers were characterized by Fourier transform infrared spectroscopy, scanning electron microscopy, X-ray diffraction analysis, water contact angle measurement, tensile strength and melt flow rate measurement. All the results showed that using the ether assisted solid-phase free radical grafting process is an efficient and versatile approach to produce functional polypropylene.
FlatChem ( IF 0 ) Pub Date: 2020-07-13 , DOI:
10.1007/s13203-020-00249-5
Determining the solubility of gases in solvents and considering non-idealities at different operating conditions are essential to design a cost-effective and energy-efficient absorption process. In this work, using a lab-made set-up, solubility of ethylene in N-methyl-2-pyrrolidone (NMP) was measured at different temperatures (278.15, 298.15, and 328.15 K) and pressures up to 14 bar, and the kinetic and equilibrium data were obtained. Accordingly, Henry’s law constants are calculated at various temperatures. Then, thermodynamic modeling was accomplished by applying Peng-Robinson equation of state (PR-EOS) and Wilson activity coefficient model, and the binary interaction parameters were estimated. By the thermodynamic modeling, positive deviation from ideal behavior was apparently observed. Due to low absolute average deviation of < 7.7%, the correlated model was able to predict the ethylene solubility in NMP with a reliable accuracy.
FlatChem ( IF 0 ) Pub Date: 2020-06-06 , DOI:
10.1007/s13203-020-00247-7
Three valsartan metal (tin, nickel, and magnesium) complexes were examined as capture and storage media for methane under high temperature (323 K) and pressure (50 bar) conditions. The surface morphology of the complexes were examined using Field emission scanning electron microscopy and displayed porous structures comprising particles of different shapes and sizes. The narrow pore-size distribution of metal complexes makes them suitable materials for methane capture. The methane adsorption–desorption isotherms of the metal complexes were reversible. The tin(IV) and nickel(II) complexes exhibited type-III physisorption isotherms, while the magnesium(II) complex displayed a type-IV physisorption isotherm. Both types of isotherms are typical for mesoporous materials. The magnesium(II) complex was more efficient compared with the tin(IV) and nickel(II) complexes. It exhibited a remarkable methane uptake capacity of 71.68 cm3/g under optimized conditions.
FlatChem ( IF 0 ) Pub Date: 2021-03-06 , DOI:
10.1007/s13203-021-00265-z
The nitrogen-containing aromatic compounds found in the petrochemical industry are varied and extend beyond classes such as the anilines, pyrroles and pyridines. Quantification of these nitrogen-containing compounds that may occur in complex mixtures has practical application for quality assurance, process development and the evaluation of conversion processes. Selective detection of nitrogen-containing species in complex mixtures is possible by making use of gas chromatography coupled with a nitrogen phosphorous detector (GC-NPD), which is also called a thermionic detector. Despite the linearity of the NPD response to individual nitrogen-containing compounds, the response factor is different for different compounds and even isomers of the same species. Quantitative analysis using an NPD requires species-specific calibration. The reason for the sensitivity of the NPD to structure is related to the ease of forming the cyano-radical that is ionized to the cyanide anion, which is detected. The operation of the NPD was related to the processes of pyrolysis and subsequent ionization. It was possible to offer plausible explanations for differences in response factors for isomers based on pyrolysis chemistry. Due to this relationship, the NPD response can in the same way be used to provide information of practical relevance beyond its analytical value and a few possible applications were outlined.
FlatChem ( IF 0 ) Pub Date: 2021-06-03 , DOI:
10.1007/s13203-021-00276-w
The effect of the chemical composition of the hydrotreated light cycle oil (HDT LCO) on the benzene, toluene, ethylbenzene, and xylene (BTEX) production by a hydrocracking (HCK) procedure, is presented. Six different types of HDT LCOs were obtained by submitting two types of LCOs to hydrotreating (HDT) with different catalysts and experimental conditions. The products were analyzed as mono-, di- and tri-aromatic compounds using the supercritical fluid chromatography (SFC) method (ASTM D5186). The HDT LCOs were subjected to HCK with a 50/50 in weight mixture of nickel-molybdenum on alumina (NiMo/Al2O3) and H-ZSM5 (NiMo/H-ZSM5, 50/50) at 375 °C, 7.5 MPa, 1.2 h−1, and 750 m3/m3 H2/Oil. The HCK products were analyzed by gas chromatography with a flame ionization detector (GC-FID) and divided into five groups: gas, light hydrocarbons (LHCs), BTEX, middle hydrocarbons (MHCs), and heavy hydrocarbons (HHCs).The results showed that the BTEX formation ranged from 27.0 to 29.8 wt.% and it did not show a significant dependence on the mono-aromatic (59.9 and 75.6 wt.%), total aromatic (61.1–84.2 wt.%) contents or MHCs conversion (58.3–64.3 wt.%) from the departing HDT LCO feedstock. This result implies that, contrary to previous expectations, the BTEX formation does not directly depend on the amounts of total or mono-aromatic compounds when departing from real feedstocks. A GC-PIONA (paraffin, isoparaffin, olefin, naphthene, aromatic) characterization method (ASTM D6623) for mechanism understanding purpose was also carried out.
FlatChem ( IF 0 ) Pub Date: 2019-12-07 , DOI:
10.1007/s13203-019-00239-2
Combustion of fossil fuels gives rise to sulfur oxides, which are harmful to the environment. Adsorptive desulfurization (ADS) of diesel was conducted using sewage sludge activated with H2O2 as the oxidizing agent. A full 22 central composite response surface design was employed to determine optimum conditions for the production of activated sewage sludge (ASS). The adsorbent (ASS) was characterized using SEM, EDX and FTIR and the results of the analysis showed that it has the capacity to desulfurize diesel significantly. The ASS was subsequently used to conduct batch ADS of diesel with a view to investigate the kinetics, equilibrium and thermodynamics of the process. The optimum conditions established for the production of ASS using H2O2 as the oxidizing agent were: temperature 400 °C and holding time 60 min. The Elovich model gave the best fit to the kinetic data of the ADS of diesel using ASS, while the equilibrium study showed that the Freundlich isotherm fitted the data at 35 °C better than Temkin and Langmuir isotherms. The positive values of the free energy and enthalpy changes revealed that the process was non-spontaneous and endothermic, respectively, while the negative entropy change is evidence of decrease in randomness of the adsorbed species. 33% desulfurization was achieved in 100 min during ADS of diesel showing that the adsorbent developed by activating SS with H2O2 was very good and effective. Thus, ASS can be used to gain more insight into kinetics, equilibrium and thermodynamics of the ADS of middle-distillate petroleum fractions.
Supplementary Information
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